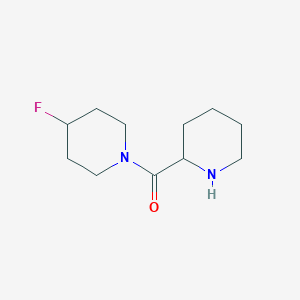

(4-Fluoropiperidin-1-yl)(piperidin-2-yl)methanone

Description

Properties

IUPAC Name |

(4-fluoropiperidin-1-yl)-piperidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19FN2O/c12-9-4-7-14(8-5-9)11(15)10-3-1-2-6-13-10/h9-10,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVXDAOFIYTIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCC(CC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-Fluoropiperidin-1-yl)(piperidin-2-yl)methanone is a chemical compound that has garnered attention for its potential biological activities. With a molecular formula of C11H19FN2O, this compound features a fluorine atom on one piperidine ring, which is linked to another piperidine ring via a methanone functional group. This unique structure may influence its interaction with biological targets, leading to various pharmacological effects.

The synthesis of this compound typically involves the reaction of 4-fluoropiperidine with piperidin-2-ylmethanone. This reaction is usually conducted under controlled conditions to optimize yield and purity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the fluorine atom enhances the compound's binding affinity to certain receptors, potentially modulating neurotransmitter release and inhibiting specific enzymes. This mechanism underlies its potential therapeutic applications.

Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of tyrosinase (TYR), an enzyme involved in melanin production. In a comparative study, derivatives of this compound demonstrated competitive inhibition against TYR from Agaricus bisporus, with an IC50 value significantly lower than that of standard inhibitors like kojic acid . This suggests that this compound may be effective in treating hyperpigmentation disorders.

Antimicrobial Properties

Research has also indicated that the compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent.

Case Studies

- Tyrosinase Inhibition : A study focused on the design and synthesis of small molecules containing the 4-fluorobenzylpiperazine moiety reported the development of potent TYR inhibitors, including derivatives related to this compound. The most active compound showed an IC50 value of 0.18 μM, which is approximately 100-fold more active than kojic acid .

- Antimicrobial Testing : In vitro assays conducted on various bacterial strains demonstrated that compounds similar to this compound possess significant antibacterial activity. These findings suggest potential applications in treating bacterial infections.

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:

| Compound Name | IC50 (μM) | Target Enzyme | Activity Type |

|---|---|---|---|

| This compound | 0.18 | Tyrosinase | Competitive Inhibitor |

| Kojic Acid | 17.76 | Tyrosinase | Standard Inhibitor |

| (4-Fluorobenzyl)piperazine derivative | 0.15 | Tyrosinase | Competitive Inhibitor |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations in Fluoropiperidine-Based Methanones

The target compound’s structural analogues differ in substituents on the piperidine ring or the methanone-linked moiety. Key examples include:

UE2316

- Structure: (5-(1H-pyrazol-4-yl)thiophen-3-yl)(4-(2-chlorophenyl)-4-fluoropiperidin-1-yl)methanone

- The 2-chlorophenyl substituent on the fluoropiperidine enhances steric bulk and lipophilicity, likely improving blood-brain barrier penetration compared to the target compound .

(2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone (8d)

- Structure : Aromatic 2-fluorophenyl group linked to a methylated piperidine.

- Comparison :

(4-Allylpiperazin-1-yl)(piperidin-2-yl)methanone

- Structure : Allyl-substituted piperazine replaces the 4-fluoropiperidine.

Pharmacokinetic and Pharmacodynamic Differences

Table 1: Key Properties of Selected Analogues

- Lipophilicity : Fluorine and aromatic groups (e.g., UE2316) increase logP, enhancing membrane permeability but risking off-target binding.

- Metabolic Stability : Secondary amines (target compound) may undergo slower oxidative metabolism compared to tertiary amines (e.g., allylpiperazine derivative) .

Q & A

Q. What are the common synthetic routes for (4-Fluoropiperidin-1-yl)(piperidin-2-yl)methanone, and how are intermediates characterized?

The compound is typically synthesized via coupling reactions between fluorinated piperidine derivatives and activated carbonyl intermediates. For example, amide bond formation using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) under reflux conditions is a standard approach . Intermediates are characterized using 1H-NMR , 13C-NMR , and HPLC to confirm structural integrity and purity (e.g., retention time analysis at 254 nm) . Discrepancies in elemental analysis (e.g., carbon/hydrogen content mismatches) may arise due to residual solvents or hygroscopicity, requiring additional drying steps .

Q. What spectroscopic and analytical techniques are critical for validating the compound’s purity and structure?

- 1H/13C-NMR : Essential for confirming substituent positions and stereochemistry. For example, piperidinyl proton environments (δ ~1.5–3.5 ppm) and fluoropiperidine signals (split due to 19F coupling) are key .

- HPLC : Quantifies purity (≥95% peak area) and identifies byproducts. Reverse-phase columns with acetonitrile/water gradients are standard .

- Elemental Analysis : Validates empirical formula but may require correction for hygroscopic samples .

Q. What safety precautions are required for handling this compound in laboratory settings?

Referencing safety data sheets (SDS) for structurally similar methanones:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- Storage : In airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to DCM, but could increase side reactions.

- Catalyst Screening : DMAP or HOBt (hydroxybenzotriazole) can improve coupling efficiency .

- Temperature Control : Lower temperatures (0–5°C) reduce racemization in chiral intermediates .

- Purification : Gradient column chromatography (e.g., hexane/EtOAc) resolves closely eluting byproducts .

Q. How can contradictions in spectral data (e.g., NMR vs. elemental analysis) be resolved?

- Multi-Technique Cross-Validation : Combine NMR with FT-IR (to confirm carbonyl groups) and HRMS (high-resolution mass spectrometry) for molecular formula verification .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts to validate experimental data .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning .

Q. What experimental designs are recommended for studying the compound’s biological activity (e.g., CNS targets)?

- Target Selection : Prioritize receptors common to piperidine derivatives, such as σ-receptors or monoamine transporters .

- In Vitro Assays : Competitive binding assays (e.g., radioligand displacement) with HEK-293 cells expressing human targets .

- Dose-Response Analysis : IC50 determination using fluorescence-based readouts (e.g., calcium influx assays) .

Q. How can environmental impact assessments be integrated into research workflows?

Adopt frameworks like Project INCHEMBIOL (2005–2011), which evaluates:

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting CNS applications?

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3) to the fluoropiperidine moiety to enhance blood-brain barrier permeability .

- Chiral Resolutions : Separate enantiomers via chiral HPLC to isolate biologically active forms .

- Molecular Docking : Use AutoDock Vina to predict binding affinities with dopamine D2/D3 receptors .

Q. How can stability studies under varying pH and temperature conditions be designed?

Q. What computational approaches are recommended for predicting metabolic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.